molecular formula C8H6Cl2O4 B1210211 2,5-Dichloro-3,6-dimethoxybenzoquinone CAS No. 7210-71-1

2,5-Dichloro-3,6-dimethoxybenzoquinone

Cat. No.: B1210211
CAS No.: 7210-71-1
M. Wt: 237.03 g/mol
InChI Key: JQVAMWPWHPTLNU-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dimethoxybenzoquinone is a halogenated and methoxy-substituted derivative of 1,4-benzoquinone. The compound features two chlorine atoms at positions 2 and 5 and two methoxy (-OCH₃) groups at positions 3 and 6 on the benzoquinone backbone. This substitution pattern influences its electronic properties, solubility, and reactivity, making it relevant in organic synthesis, coordination chemistry, and materials science .

Properties

CAS No.

7210-71-1

Molecular Formula

C8H6Cl2O4

Molecular Weight

237.03 g/mol

IUPAC Name

2,5-dichloro-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6Cl2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h1-2H3

InChI Key

JQVAMWPWHPTLNU-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)Cl)OC)Cl

Other CAS No.

7210-71-1

Synonyms

2,5-dichloro-3,6-dimethoxy-p-benzoquinone
3,6-dichloro-2,5-dimethoxy-4-benzoquinone
3,6-dichloro-2,5-dimethoxy-p-benzoquinone

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare 2,5-Dichloro-3,6-dimethoxybenzoquinone with structurally and functionally related quinones, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs: Chloranilic Acid (CAA) and Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl (2,5); OCH₃ (3,6) C₈H₅Cl₂O₄ Likely lower polarity than CAA due to methoxy groups; potential ligand for metal coordination .
Chloranilic Acid (CAA) Cl (2,5); OH (3,6) C₆H₂Cl₂O₄ High acidity (pKa ~0.5–1.5); forms stable complexes with metals (e.g., Ba²⁺, La³⁺); used in analytical chemistry and redox reactions .
2,5-Dichloro-3,6-dihydroxybenzoquinone Barium Salt Cl (2,5); OH (3,6); Ba²⁺ C₆H₂Cl₂O₄·Ba·3H₂O Low solubility in water; used as a precipitating agent for sulfate determination .

Key Differences :

  • Reactivity: CAA’s hydroxyl groups facilitate proton exchange and metal chelation, whereas methoxy groups may stabilize the quinone via electron donation, altering redox behavior .
Halogenated Benzoquinones
Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl (2,5); OCH₃ (3,6) C₈H₅Cl₂O₄ Methoxy groups may sterically hinder π-stacking interactions compared to purely halogenated analogs .
2,6-Dichloro-1,4-benzoquinone Cl (2,6) C₆H₂Cl₂O₂ Higher electrophilicity due to adjacent chlorines; used in oxidation reactions and as a precursor for dyes .
2,5-Dichloro-3,6-dibromoquinone Cl (2,5); Br (3,6) C₆HCl₂Br₂O₂ Bromine’s larger atomic radius increases steric effects, reducing reactivity in nucleophilic substitutions .

Key Differences :

  • Electrophilicity : Adjacent halogens (e.g., 2,6-dichloro) enhance electrophilicity, favoring electron-deficient reactions. Methoxy groups in the target compound may deactivate the ring .
  • Steric Effects: Bromine substituents (e.g., in dibromoquinone) hinder molecular packing, whereas methoxy groups balance steric and electronic effects .
Amino-Substituted Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications References
2,5-Dichloro-3,6-bis(ethylamino)-1,4-benzoquinone Cl (2,5); NHCH₂CH₃ (3,6) C₁₀H₁₀Cl₂N₂O₂ Forms coordination polymers with transition metals; redox-active due to amine-quinone interplay .
This compound Cl (2,5); OCH₃ (3,6) C₈H₅Cl₂O₄ Methoxy groups lack lone pairs for metal coordination, unlike amino groups, limiting use in supramolecular chemistry .

Key Differences :

  • Metal Coordination: Amino groups enable stronger metal binding (e.g., in Cu²⁺ or Fe³⁺ complexes), whereas methoxy groups act as weaker ligands .
  • Redox Activity: Amino-substituted quinones exhibit mixed redox states (quinone/semiquinone), while methoxy groups stabilize the oxidized form .
Metal Complexes and Salts
Compound Name Metal Ion Molecular Formula Applications References
2,5-Dichloro-3,6-dihydroxybenzoquinone Mercury Salt Hg²⁺ C₆H₂Cl₂O₄·Hg Used in gravimetric analysis for anion detection (e.g., sulfates) .
This compound N/A C₈H₅Cl₂O₄ Limited utility in metal-complexation compared to hydroxylated analogs .

Key Differences :

  • Analytical Utility : Hydroxylated salts (e.g., Ba²⁺, Hg²⁺) are preferred in titration methods due to their insolubility and stoichiometric reactivity .

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